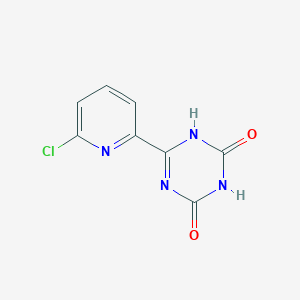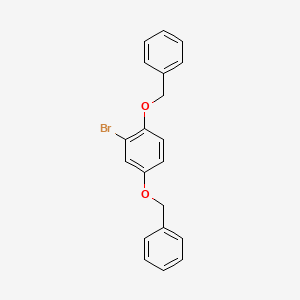![molecular formula C10H8Br2 B13138346 2,7-Dibromotricyclo[6.2.0.03,6]deca-1,3(6),7-triene](/img/structure/B13138346.png)
2,7-Dibromotricyclo[6.2.0.03,6]deca-1,3(6),7-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dibromotricyclo[62003,6]deca-1,3(6),7-triene is a complex organic compound with a unique tricyclic structure This compound is characterized by the presence of two bromine atoms and a triene system within its tricyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromotricyclo[6.2.0.03,6]deca-1,3(6),7-triene typically involves the bromination of tricyclo[6.2.0.03,6]deca-1,3(6),7-triene. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 7 positions. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, automated bromine addition systems, and continuous monitoring of reaction parameters to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dibromotricyclo[6.2.0.03,6]deca-1,3(6),7-triene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding tricyclic ketones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of tricyclic hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of tricyclic compounds with various substituents replacing the bromine atoms.
Oxidation Reactions: Formation of tricyclic ketones or alcohols.
Reduction Reactions: Formation of tricyclic hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2,7-Dibromotricyclo[6.2.0.03,6]deca-1,3(6),7-triene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex tricyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a building block for specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,7-Dibromotricyclo[6.2.0.03,6]deca-1,3(6),7-triene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the tricyclic structure play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dimethyltricyclo[6.2.0.03,6]deca-1,3(6),7-triene: Similar tricyclic structure with methyl groups instead of bromine atoms.
2,7-Dichlorotricyclo[6.2.0.03,6]deca-1,3(6),7-triene: Similar tricyclic structure with chlorine atoms instead of bromine atoms.
2,7-Difluorotricyclo[6.2.0.03,6]deca-1,3(6),7-triene: Similar tricyclic structure with fluorine atoms instead of bromine atoms.
Uniqueness
2,7-Dibromotricyclo[6.2.0.03,6]deca-1,3(6),7-triene is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and potential biological activity. The bromine atoms enhance the compound’s ability to participate in substitution reactions and influence its interaction with molecular targets, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H8Br2 |
|---|---|
Molekulargewicht |
287.98 g/mol |
IUPAC-Name |
2,7-dibromotricyclo[6.2.0.03,6]deca-1,3(6),7-triene |
InChI |
InChI=1S/C10H8Br2/c11-9-5-1-2-6(5)10(12)8-4-3-7(8)9/h1-4H2 |
InChI-Schlüssel |
KUWHVSCIBFMSNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C1C(=C3CCC3=C2Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


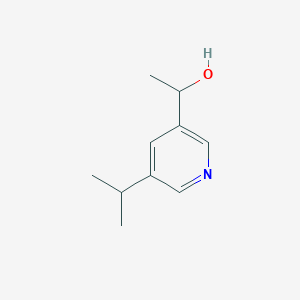
![[4,8-Bis[5-(2-ethylhexoxy)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13138276.png)

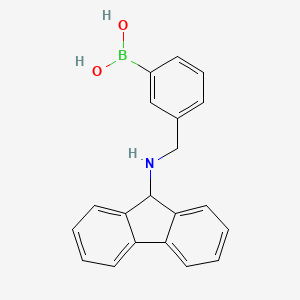
![Cyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13138297.png)


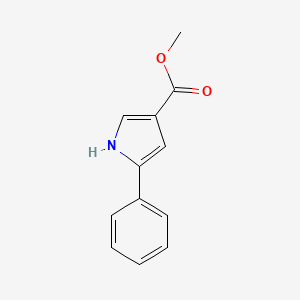
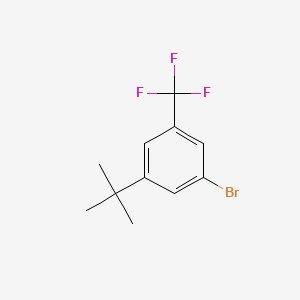
![2-(2-([2,2'-Bithiophen]-5-yl)vinyl)quinolin-8-ol](/img/structure/B13138327.png)
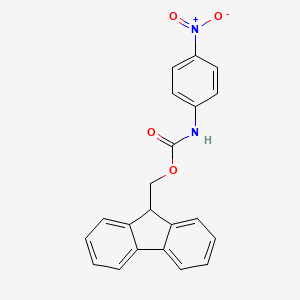
![N-[4,6-Bis(3-methylanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13138345.png)
